2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid is an organic compound characterized by its unique structural features, including a cyclopentyl ring and a butenyl side chain. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting cyclopentyl structures. The molecular formula for this compound is , and its molecular weight is approximately 196.24 g/mol.
The compound can be synthesized through various organic reactions, often involving the cyclopentyl ring as a core structure. It is commercially available from suppliers specializing in chemical compounds for research purposes.
2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid falls under the category of carboxylic acids, specifically those containing cyclic structures. Its classification is significant in understanding its reactivity and applications in organic chemistry.
The synthesis of 2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid typically involves several key steps:
The industrial production of this compound may utilize similar synthetic routes but on a larger scale, optimizing conditions such as temperature and solvent choice to maximize yield and purity. Continuous flow reactors and catalysts are often employed to enhance efficiency.
The molecular structure of 2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid features a cyclopentyl ring with a butenyl substituent and an acetic acid functional group attached. The structural representation can be described using various notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid |
| InChI | InChI=1S/C11H16O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h2-3,8-9H,4-7H2,1H3,(H,13,14) |
The compound participates in various chemical reactions typical for carboxylic acids and cyclic ketones:
The synthesis pathways are designed to ensure high specificity and yield while minimizing purification steps required for separating positional isomers .
The mechanism of action for 2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid involves its interaction with biological targets such as enzymes or receptors, potentially modulating their activity. This modulation can influence various biochemical pathways including signal transduction and metabolic processes.
The physical properties of 2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid include:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly used to characterize this compound during synthesis and analysis .
The applications of 2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid span several fields:
2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid (C₁₁H₁₆O₃) represents a critical cyclopentanone intermediate in the oxidative transformation of α-linolenic acid (ALA) into bioactive jasmonates. Structurally characterized by a 4-oxocyclopentyl ring and a (2E)-but-2-enyl side chain, this compound occupies a branch point between two metabolic fates:
Table 1: Key Structural Features of Cyclopentanone Intermediates in Jasmonate Biosynthesis
| Compound | Molecular Formula | Cyclopentyl Substitution | Side Chain | Biosynthetic Role |
|---|---|---|---|---|
| 2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid | C₁₁H₁₆O₃ | 4-Oxo | (2E)-But-2-enyl | Jasmonic acid precursor |
| OPDA (12-Oxophytodienoic acid) | C₁₈H₂₈O₃ | 3-Oxo | (1Z)-Pent-2-enyl | Direct precursor to β-oxidation |
| Jasmonic acid | C₁₂H₁₈O₃ | 3-Oxo | (2Z)-Pent-2-enyl | Bioactive end product |
The biosynthesis of 2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid involves three enzymatic stages:
Notably, stereoselectivity governs its biological activity: Enzymes like OPDA reductase 3 (OPR3) selectively reduce the Δ¹⁰,¹¹ double bond in OPDA, while dehydrogenases isomerize the 4-oxo group to the jasmonate-specific 3-position [4].
The structural and functional divergence between 2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid and other ALA derivatives highlights metabolic specialization:
2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid: The 4-oxo group and shorter side chain prevent hormonal activity but enhance stability for glycosylation (e.g., hexopyranosyl conjugation, as in related cyclopentane derivatives [1]).
Divergent Fate from OPDA:
Table 2: Biosynthetic Contrasts Between Key α-Linolenic Acid-Derived Metabolites
| Feature | 2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid | OPDA | Jasmonic Acid |
|---|---|---|---|
| Carbon Backbone | C₁₁ | C₁₈ | C₁₂ |
| Cyclopentyl Functionalization | 4-Oxo group | 3-Oxo, Δ⁴,⁵ unsaturation | 3-Oxo group |
| Side Chain | Saturated C₄ alkyl | Unsaturated C₈ carboxylic acid | Unsaturated C₅ carboxylic acid |
| Biological Role | Metabolic intermediate/storage form | Jasmonate precursor | Hormonal signal |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2